N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic hybrid molecule featuring a pyrazole core substituted with a thiophene moiety at the 4-position, a benzo[d]oxazol-2-one group, and an acetamide linker. The pyrazole and thiophene rings are electron-rich systems that may facilitate π-π stacking or hydrogen-bonding interactions, while the benzooxazolone group could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-19(17-8-5-11-28-17)14(2)24(22-13)10-9-21-18(25)12-23-15-6-3-4-7-16(15)27-20(23)26/h3-8,11H,9-10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVHQCVEACLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the benzoxazole moiety: This can be synthesized from an ortho-aminophenol and a carboxylic acid derivative.
Final coupling: The final step would involve coupling the pyrazole-thiophene intermediate with the benzoxazole derivative under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzoxazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it might bind to the receptor and alter its conformation, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Thiophene Motifs
Pyrazole-thiophene hybrids are prevalent in antimicrobial and anti-inflammatory agents. For example:
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () shares a similar acetamide backbone but replaces the benzooxazolone with a trichloroethyl-thiadiazole system. X-ray analysis of this compound revealed planar thiadiazole and acetamide groups, with hydrogen-bonding interactions stabilizing the crystal lattice . In contrast, the target compound’s benzooxazolone may enhance rigidity and intermolecular interactions via its carbonyl group .
Benzooxazolone-Containing Derivatives
Benzooxazolone is a privileged scaffold in kinase inhibitors and neuroactive agents. For instance:
- 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives often exhibit enhanced metabolic stability compared to non-oxazolone analogues due to reduced oxidative metabolism. The target compound’s benzooxazolone may similarly improve pharmacokinetic profiles relative to simpler acetamides .
Thiophene-Pyrazole Hybrids in Antimicrobial Agents
Compounds like thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide () demonstrate the role of thiophene-pyrazole hybrids in antimicrobial activity.
Research Findings and Limitations
- Structural Insights : The target compound’s crystal structure (if resolved via SHELX ) would clarify its hydrogen-bonding patterns, which are critical for target binding.
- Synthetic Challenges : The presence of multiple heterocycles may complicate synthesis, requiring rigorous optimization akin to methods in and .
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiophene moiety, and an oxobenzoxazole unit. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.45 g/mol. The presence of multiple heterocycles within its structure contributes to its chemical reactivity and potential biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds with similar structural features. For instance, derivatives containing thiophene and pyrazole structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors, leading to biochemical cascades that affect cellular functions .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 4 | Strong |
| Pseudomonas aeruginosa | 32 | Weak |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been reported to target specific oncogenic pathways, leading to reduced tumor growth in vitro and in vivo .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Significant |
| MCF-7 | 12 | Moderate |
| A549 | 15 | Moderate |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : The compound may act on specific receptors that regulate cell signaling pathways.
These mechanisms lead to alterations in cellular processes such as apoptosis, proliferation, and immune response .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against a panel of pathogens, with particular efficacy against Candida albicans.
- Anticancer Study : Research published in Cancer Letters demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
